molecular formula C15H16N2S2 B2622044 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline CAS No. 341967-87-1

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2622044
CAS No.: 341967-87-1
M. Wt: 288.43
InChI Key: CNVXWBMIIJYRQY-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline is an organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of both methylsulfanyl and phenylsulfanyl groups attached to a tetrahydroquinazoline core. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzylamine with carbon disulfide and subsequent treatment with phenylsulfenyl chloride can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinazoline core or the attached sulfanyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield methylsulfinyl or methylsulfonyl derivatives, while reduction can lead to the formation of tetrahydroquinazoline derivatives with modified sulfanyl groups.

Scientific Research Applications

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline
  • 2-(Methylsulfanyl)-4-(phenylsulfanyl)-6,7-dihydroquinazoline
  • 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinoline

Uniqueness

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of both methylsulfanyl and phenylsulfanyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methylsulfanyl-4-phenylsulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S2/c1-18-15-16-13-10-6-5-9-12(13)14(17-15)19-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVXWBMIIJYRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=N1)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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